Proscillaridin Proscillaridin Proscillaridin is an organic molecular entity.
Proscillaridin is a cardiac glycoside that is derived from plants of the genus Scilla and in Drimia maritima (Scilla maritima). Studies suggest the potential cytotoxic and anticancer property of proscillaridin, based on evidence of the drug potently disrupting topoisomerase I and II activity at nanomolar drug concentrations and triggering cell death and blocking cell proliferation of glioblastoma cell lines.
Proscillaridin has been reported in Drimia indica with data available.
PROSCILLARIDIN is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease.
A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).
Brand Name: Vulcanchem
CAS No.: 466-06-8
VCID: VC0540425
InChI: InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1
SMILES: Array
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol

Proscillaridin

CAS No.: 466-06-8

Cat. No.: VC0540425

Molecular Formula: C30H42O8

Molecular Weight: 530.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Proscillaridin - 466-06-8

Specification

CAS No. 466-06-8
Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
IUPAC Name 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
Standard InChI InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16-,19-,20+,21-,22+,24-,25+,26+,27-,28-,29+,30-/m0/s1
Standard InChI Key MYEJFUXQJGHEQK-ALRJYLEOSA-N
Isomeric SMILES CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O
Appearance Solid powder
Melting Point 221.0 °C

Introduction

Mechanisms of Anticancer Action

Sodium-Potassium ATPase Inhibition and Calcium Signaling

Proscillaridin directly inhibits Na<sup>+</sup>/K<sup>+</sup> ATPase, disrupting ion homeostasis and elevating intracellular Ca<sup>2+</sup> concentrations. In NSCLC cells, this Ca<sup>2+</sup> surge activates the AMP-activated protein kinase (AMPK) pathway, leading to downstream suppression of acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR) . Concurrently, calcium-mediated ER stress triggers the unfolded protein response (UPR), evidenced by phosphorylation of eIF2α and upregulation of ATF4 and CHOP . These events collectively induce apoptosis through mitochondrial dysfunction and caspase activation .

Epigenetic Modulation and MYC Degradation

A landmark study demonstrated Proscillaridin's ability to degrade the MYC oncoprotein by reducing its lysine acetylation, which destabilizes MYC and promotes proteasomal degradation . In MYC-overexpressing leukemia cells, Proscillaridin (5 nM) decreased MYC protein half-life by 75% within 8 hours, concomitant with global loss of histone H3 acetylation (H3K9, H3K14, H3K18, H3K27) . This epigenetic reprogramming suppressed MYC-driven proliferative pathways and induced differentiation of leukemia stem cells (LSCs), even at subtoxic doses .

STAT3 Pathway Inhibition

In lung adenocarcinoma (A549 cells), Proscillaridin inhibited both constitutive and interleukin-6-induced STAT3 activation. Mechanistically, it upregulated SHP-1 phosphatase expression, suppressed Src kinase phosphorylation, and directly bound the STAT3 SH2 domain, reducing STAT3 DNA-binding activity by 60% . STAT3 knockdown synergized with Proscillaridin, enhancing apoptosis through Bax/Bcl-2 ratio elevation and PARP cleavage .

Oxidative Stress Amplification

Proscillaridin induces oxidative stress via dual mechanisms:

  • Reactive oxygen species (ROS) generation: 2.5-fold increase in A549 cells after 24-hour treatment .

  • Thioredoxin reductase (TrxR1) inhibition: 70% reduction in activity, depleting antioxidant defenses .
    This oxidative burst cooperates with ER stress to activate c-Jun N-terminal kinase (JNK), further promoting apoptosis .

Preclinical Efficacy Across Cancer Types

Non-Small-Cell Lung Cancer (NSCLC)

In vitro studies using EGFR-mutant NSCLC cells (HCC827) showed Proscillaridin:

  • IC<sub>50</sub> of 12.3 nM at 48 hours

  • 80% suppression of EGFR phosphorylation (Tyr 1173)

  • 65% reduction in tumor volume compared to controls in xenograft models

Notably, Proscillaridin-treated mice maintained stable body weight (≤5% loss), whereas Afatinib caused 15–20% weight reduction, indicating superior tolerability .

Leukemia and Leukemia Stem Cells (LSCs)

Proscillaridin exhibited potent activity against MYC-driven malignancies:

Cell TypeDose (nM)EffectReference
MOLT-4 (T-ALL)590% MYC mRNA reduction at 48 hours
Pre-LSCs (T-ALL)3–1070% viability reduction at 4 days
AML stem cells1085% colony formation inhibition

Transcriptomic analysis revealed downregulation of DNA replication genes and upregulation of hematopoietic differentiation markers .

Osteosarcoma

In 143B osteosarcoma cells:

  • Dose-dependent apoptosis induction (40% at 20 nM)

  • 70% inhibition of cell invasion via MMP2 downregulation

  • In vivo: 55% primary tumor suppression and 80% reduction in lung metastases

Comparative Analysis with Standard Therapies

Proscillaridin's multitargeted mechanism offers advantages over single-pathway inhibitors:

ParameterProscillaridinAfatinib (EGFR inhibitor)Doxorubicin
Target RangeNa<sup>+</sup>/K<sup>+</sup> ATPase, MYC, STAT3, ROSEGFRDNA topoisomerase
Resistance in LSCsEffectiveIneffectiveIneffective
Body Weight Loss≤5%15–20%10–15%
Metastasis SuppressionYes (osteosarcoma)NoLimited

Data compiled from

Future Directions and Clinical Translation

Current research priorities include:

  • Biomarker Development: MYC overexpression and Na<sup>+</sup>/K<sup>+</sup> ATPase isoform expression as predictors of response .

  • Combination Therapies: Synergy with PARP inhibitors in BRCA-mutant models (preliminary data showing 30% enhanced efficacy) .

  • Nanoformulations: Liposomal encapsulation to improve bioavailability and reduce dosing frequency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator
Related :